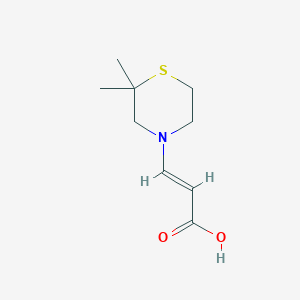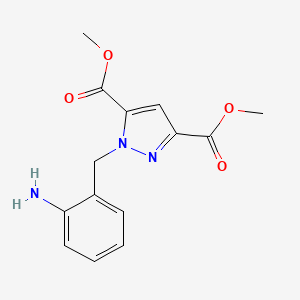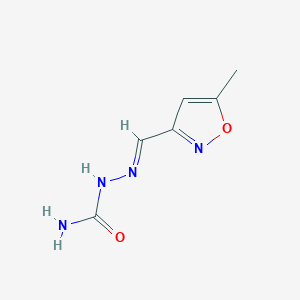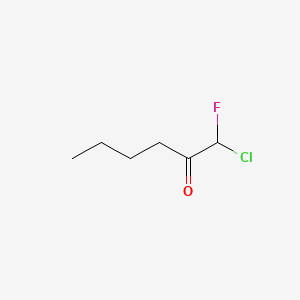
Octakis(triethylamine) Sucrose octasulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octakis(triethylamine) Sucrose octasulfate is a complex chemical compound with the molecular formula C12H22O35S8.2C6H15N. It is a derivative of sucrose, where the hydroxyl groups are replaced by sulfate groups, and it is combined with triethylamine. This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Octakis(triethylamine) Sucrose octasulfate involves several steps. The process begins with the sulfation of sucrose to produce sucrose octasulfate. This is achieved by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent. The resulting sucrose octasulfate is then neutralized with triethylamine to form this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of polar organic solvents such as tetrahydrofuran or 2-methyltetrahydrofuran is common in the industrial preparation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Octakis(triethylamine) Sucrose octasulfate undergoes various chemical reactions, including:
Oxidation: The sulfate groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Octakis(triethylamine) Sucrose octasulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: The compound is studied for its potential biological activities, including its role in cell signaling and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of Octakis(triethylamine) Sucrose octasulfate involves its interaction with biological molecules. The sulfate groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can inhibit enzyme activity, alter cell signaling pathways, and provide protective effects on mucosal surfaces .
Comparación Con Compuestos Similares
Similar Compounds
Sucrose octasulfate: The parent compound without the triethylamine component.
Sucralfate: A complex salt of sucrose octasulfate and aluminum hydroxide, used in the treatment of ulcers.
Heparin: A sulfated polysaccharide with anticoagulant properties.
Uniqueness
Octakis(triethylamine) Sucrose octasulfate is unique due to its combination of sulfate groups and triethylamine, which imparts distinct chemical and biological properties. Unlike sucralfate, it does not form a gel but instead creates a thin protective layer on mucosal surfaces .
Propiedades
Fórmula molecular |
C60H142N8O35S8 |
|---|---|
Peso molecular |
1792.3 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8.8C6H15N/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;8*1-4-7(5-2)6-3/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);8*4-6H2,1-3H3/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;/m1......../s1 |
Clave InChI |
SCDSEPZWZCMCEW-QRDGSJRXSA-N |
SMILES isomérico |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
SMILES canónico |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


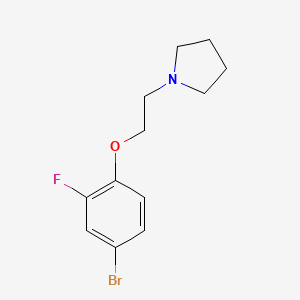
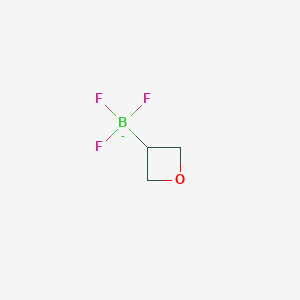
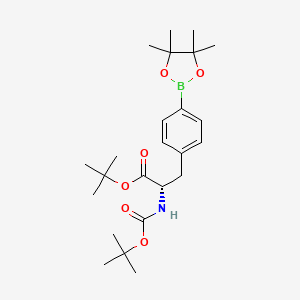
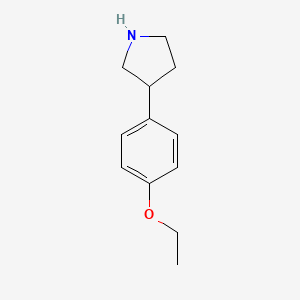
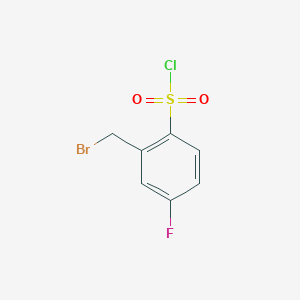
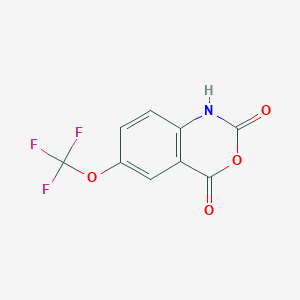


![4-Chloro-6-(4-ethoxy-phenyl)-thieno[3,2-d] pyrimidine](/img/structure/B15205058.png)
![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
